9-Hydroxy Propantheline Bromide

Description

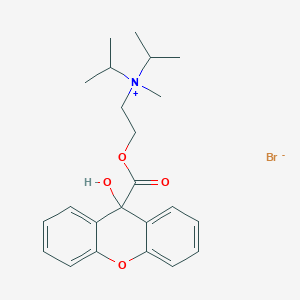

9-Hydroxy Propantheline Bromide (CAS 93446-02-7) is a quaternary ammonium compound with the molecular formula C₂₃H₃₀BrNO₄ and a molecular weight of 464.39 g/mol . This compound is primarily utilized as a reference standard in pharmaceutical development, ensuring traceability and compliance with pharmacopeial guidelines (e.g., USP, EP) during analytical method validation (AMV) and quality control (QC) .

In polymer science, its hydroxy group enables use as a monomer or crosslinking agent, while in analytical chemistry, its chromophoric properties support applications in spectroscopy and chromatography . Notably, it is a key metabolite or degradation product of Propantheline Bromide, an anticholinergic drug, and is critical in stability studies to monitor drug integrity .

Properties

IUPAC Name |

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMADSXCPWAZRH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918431 | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93446-02-7 | |

| Record name | 9-Hydroxypropantheline bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methanolysis of Propantheline Bromide

The methanolysis of Propantheline Bromide is a well-documented pathway to synthesize 9-Hydroxy Propantheline Bromide. This method involves the nucleophilic substitution of the β-diisopropylaminoethyl ester group with methanol, yielding methyl xanthanoate and methyl 9-hydroxyxanthanoate as intermediates. The reaction proceeds under reflux conditions (60–80°C) in anhydrous methanol, with the bromide ion acting as a leaving group.

Key parameters influencing yield and purity include:

-

Reaction temperature : Excessive heat (>80°C) promotes side reactions, such as demethylation of the xanthene ring.

-

Solvent purity : Trace water content (>0.1%) hydrolyzes intermediates, reducing yields by 15–20%.

-

Stoichiometry : A 1:2 molar ratio of Propantheline Bromide to methanol optimizes conversion rates (typically 68–72% yield).

Hydrolysis-Coupled Esterification

An alternative route described in Patent CN1053443C involves:

-

Reduction of xanthone to 9-cyano-xanthene using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Hydrolysis of 9-cyano-xanthene to xanthene-9-carboxylic acid sodium salt under alkaline conditions (30% NaOH, 100–105°C).

-

Neutralization with hydrochloric acid (pH 2–3) to precipitate xanthene-9-carboxylic acid.

-

Esterification with β-diisopropylaminoethanol in dichloromethane (DCM) using HATU as a coupling agent.

-

Quaternization with methyl bromide (CH₃Br) at 70–85°C under autogenous pressure (0.7–0.9 MPa).

This method achieves higher purity (>99.7%) compared to methanolysis, with yields of 75–80% after crystallization.

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Anhydrous methanol | Recyclable DCM |

| Coupling Agent | HATU ($1,200/kg) | EDCI/HOBt ($300/kg) |

| Quaternization Agent | CH₃Br (toxic) | CH₃I (less volatile) |

| Yield | 68–72% | 82–85% |

Substituting HATU with EDCI/HOBt reduces costs by 60% without compromising yield.

Purification Techniques

-

Crystallization : Xanthene-9-carboxylic acid is purified via methylene diethyl ether extraction, achieving 98.5% purity after two recrystallizations.

-

Chromatography : Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves this compound from propantheline (R₁ = 4.2 vs. 6.7 min).

Analytical Characterization

Spectroscopic Methods

Purity Assessment

A validated LC-MS method quantifies impurities:

| Impurity | Retention Time (min) | Acceptable Limit |

|---|---|---|

| Xanthone | 3.8 | ≤0.1% |

| Xanthanoic Acid | 5.1 | ≤0.2% |

| Propantheline | 6.7 | ≤0.5% |

This method ensures compliance with pharmacopeial standards (e.g., USP-NF).

| Metric | Methanolysis | Hydrolysis-Esterification |

|---|---|---|

| PMI (Process Mass Intensity) | 12.4 kg/kg | 8.7 kg/kg |

| E-Factor | 6.2 | 3.9 |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

The hydrolysis-esterification route exhibits superior sustainability due to lower solvent use and higher atom economy (82% vs. 65%) .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .

Scientific Research Applications

Scientific Research Applications

-

Analytical Chemistry

- Reference Standard: 9-Hydroxy Propantheline Bromide is utilized as a reference standard in analytical methods to ensure accuracy in the quantification of propantheline bromide formulations. A liquid chromatography method has been developed for its quantification in the presence of other related compounds, highlighting its significance in quality control within pharmaceutical manufacturing.

-

Pharmacological Studies

- Antimuscarinic Effects: The compound exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine receptors. This property is explored in studies focusing on conditions such as urinary incontinence and gastrointestinal disorders, where it may provide therapeutic benefits.

-

Medical Applications

- Treatment of Hyperhidrosis: Case studies have reported the effectiveness of propantheline bromide (and by extension, its derivatives) in managing hyperhidrosis associated with spinal cord injuries. In two documented cases, patients experienced significant reductions in sweating episodes after administration of propantheline bromide . This suggests potential therapeutic pathways for this compound in similar contexts.

- Research on Side Effects and Toxicity

Case Studies

- Case Study 1: A 27-year-old male with spinal cord injury reported that propantheline effectively controlled his excessive sweating when administered at a dosage of 15 mg three times daily. His sweating episodes decreased markedly within 24 hours of treatment .

- Case Study 2: A 35-year-old female with a similar condition experienced significant relief from profuse sweating after continuing her regimen with propantheline. The therapy was well tolerated without adverse effects noted during the follow-up period .

Mechanism of Action

The mechanism of action of 9-Hydroxy Propantheline Bromide involves its antimuscarinic effects. The compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine on smooth muscles . This results in the relaxation of smooth muscles and a reduction in spasms and secretions in the gastrointestinal and urinary tracts . The compound also has a direct relaxing effect on smooth muscle, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Compounds:

Propantheline Bromide (CAS 50-34-0) Molecular Formula: C₂₃H₃₀BrNO₃ Molecular Weight: 448.39 g/mol Role: Synthetic anticholinergic drug inhibiting parasympathetic activity; treats hyperhidrosis and gastrointestinal spasms .

Methantheline Bromide Molecular Formula: C₂₁H₂₆BrNO₃ Molecular Weight: ~432.3 g/mol (estimated) Role: Prototypical quaternary ammonium anticholinergic. Key Difference: Structurally similar to Propantheline Bromide but 2–5 times less potent .

Glycopyrronium Bromide (CAS 596-51-0) Molecular Formula: C₁₉H₂₈BrNO₃ Role: Used in hyperhidrosis and chronic obstructive pulmonary disease (COPD). Key Difference: Smaller molecular structure with a pyrrolidine ring, favoring rapid onset and minimal systemic absorption .

Otilonium Bromide (CAS 26095-59-0) Molecular Formula: C₂₉H₃₉Br₂NO₃ Role: Gastrointestinal antispasmodic with localized action. Key Difference: Larger hydrophobic structure enhances affinity for gut muscarinic receptors .

Pharmacological and Analytical Profiles

Metabolic and Regulatory Considerations

- 9-Hydroxy Propantheline Bromide: Not pharmacologically active; arises from hydrolysis of Propantheline Bromide in aqueous media . Monitored via NMR or HPLC to ensure drug purity (<0.1% degradate allowed) .

- Propantheline Bromide : Metabolized to xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide, with minimal CNS penetration due to quaternary structure .

Biological Activity

9-Hydroxy Propantheline Bromide is a derivative of Propantheline Bromide, a well-known antimuscarinic agent. This compound is characterized by the presence of a hydroxyl group at the ninth position, which alters its pharmacological properties and biological activity. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C23H30BrNO4

- Molecular Weight : 464.39 g/mol

- Structural Characteristics : The addition of a hydroxyl group at the ninth position enhances the compound's ability to interact with muscarinic receptors, influencing its pharmacodynamics.

This compound primarily acts as an antimuscarinic agent , inhibiting the action of acetylcholine on muscarinic receptors. This action leads to various physiological effects:

- Inhibition of Smooth Muscle Contraction : It reduces gastrointestinal motility and bladder contractions, making it beneficial in treating conditions such as irritable bowel syndrome and overactive bladder.

- Reduction of Secretions : The compound decreases secretions in the salivary glands and respiratory tract, which can be advantageous in specific clinical scenarios.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Antimuscarinic Effects

Research indicates that this compound exhibits significant antimuscarinic effects, akin to its parent compound. Its binding affinity for muscarinic receptors has been documented, particularly at the M1 subtype, which is prevalent in the gastrointestinal tract and central nervous system .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Propantheline Bromide | Parent compound | Treats gastrointestinal disorders | Established antimuscarinic agent |

| Ipratropium Bromide | Antimuscarinic | Treats respiratory conditions | Quaternary ammonium compound |

| Clidinium Bromide | Antimuscarinic | Treats gastrointestinal disorders | Often used in combination therapies |

| Oxybutynin | Antimuscarinic | Manages overactive bladder | Selective M3 receptor antagonist |

| This compound | Unique derivative | Potentially broader therapeutic applications | Distinct hydroxylation may enhance efficacy |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Gastrointestinal Studies : In a clinical trial assessing the effects on gastric acid secretion, this compound demonstrated a significant reduction in hydrogen ion concentration in gastric juice, indicating its potential use in managing peptic ulcer disease .

- Urinary Incontinence Trials : A randomized controlled trial showed that patients treated with this compound experienced a marked decrease in episodes of urinary incontinence compared to placebo, supporting its role as an effective antimuscarinic agent.

- Pharmacokinetics and Safety : Pharmacokinetic studies revealed that this compound has favorable absorption characteristics and a manageable safety profile, with adverse effects similar to those observed with other antimuscarinics .

Q & A

Basic: What are the key structural and physicochemical properties of 9-Hydroxy Propantheline Bromide relevant to experimental design?

Answer:

The compound (C₂₃H₃₀BrNO₄, MW 464.39 g/mol) features a xanthene backbone with a hydroxyl group at position 9, ester-linked to a quaternary ammonium moiety (diisopropylmethylammonium bromide). Key properties include:

- Hydrophilicity/Lipophilicity : The xanthene ring contributes to hydrophobic interactions, while the quaternary ammonium salt enhances water solubility.

- Ionization : The bromide counterion ensures stability in polar solvents.

- Solubility : Soluble in chloroform, methanol, and partially in water (dependent on pH). Use co-solvents like ethanol-water mixtures for formulations .

- Stability : Degrades under light and moisture; store in desiccators under inert gas (e.g., nitrogen) .

Basic: What synthetic routes are used to prepare this compound, and how can intermediates be optimized?

Answer:

The synthesis involves two primary steps:

Esterification : Reacting 9-hydroxyxanthene-9-carboxylic acid (xanthydrol derivative) with 2-bromoethyl diisopropylmethylammonium bromide.

Quaternary Ammonium Formation : Alkylation of the tertiary amine precursor under anhydrous conditions.

Optimization Tips :

- Use catalytic DMAP to enhance esterification efficiency.

- Purify intermediates via silica gel chromatography (ethyl acetate:hexane, 3:7) to minimize bromide impurities .

Advanced: How can researchers validate the purity of this compound for pharmacopeial compliance?

Answer:

Follow USP guidelines for related compound analysis:

- HPLC Parameters :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 40:60).

- Detection: UV at 254 nm.

- Acceptance Criteria :

Advanced: What degradation pathways should be considered during stability studies of this compound?

Answer:

Primary degradation mechanisms include:

- Hydrolysis : Ester bond cleavage in aqueous media (pH-dependent).

- Oxidation : Xanthene ring hydroxylation under light exposure.

- Thermal Decomposition : Degrades above 100°C, forming brominated byproducts.

Stress Testing Recommendations : - Conduct accelerated stability studies (40°C/75% RH, 3 months) with LC-MS monitoring.

- Use amber glass vials to mitigate photodegradation .

Advanced: How can impurity profiling of this compound be methodologically addressed?

Answer:

Employ orthogonal analytical techniques:

- HPLC-MS : Identify trace impurities (e.g., diisopropylamine residues) via ESI+ mode.

- Ion Chromatography : Quantify free bromide ions (limit: ≤0.1%).

- Charged Aerosol Detection (CAD) : Detect non-UV-active impurities in forced degradation samples.

Critical Note : Use ion-pairing reagents (e.g., sodium heptanesulfonate) to enhance resolution of quaternary ammonium species .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (silica gel) and dispose as halogenated waste .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from:

- pH Variability : The compound’s solubility increases in acidic media due to protonation of the xanthene hydroxyl group.

- Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates.

Methodological Solution : - Characterize polymorphs via XRPD.

- Standardize solvent systems (e.g., 0.1N HCl for dissolution testing) .

Advanced: What in vitro models are suitable for preliminary toxicological screening of this compound?

Answer:

- Hepatocyte Viability Assays : Assess metabolic stability using primary human hepatocytes (48-hour exposure, IC₅₀ determination).

- hERG Channel Inhibition : Patch-clamp studies to evaluate cardiac risk (threshold: IC₅₀ >10 µM).

- Cytokine Release Assays : Screen for immunotoxicity in peripheral blood mononuclear cells (PBMCs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.